N-(4-methoxy-2-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
Description
N-(4-methoxy-2-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a methoxy group, a methylphenyl group, and an oxadiazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
Molecular Formula |
C21H23N3O4 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-(4-methoxy-2-methylphenyl)-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C21H23N3O4/c1-13(2)20-23-21(28-24-20)15-5-7-16(8-6-15)27-12-19(25)22-18-10-9-17(26-4)11-14(18)3/h5-11,13H,12H2,1-4H3,(H,22,25) |
InChI Key |
CSGOCEVQUXMUPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling Reaction: The oxadiazole intermediate is then coupled with 4-methoxy-2-methylphenyl acetamide using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Final Assembly: The final product is obtained by reacting the coupled intermediate with 4-(propan-2-yl)phenol under conditions that promote ether formation, such as using a strong base like sodium hydride in an aprotic solvent like DMF (dimethylformamide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-2-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The oxadiazole ring can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide)
Reduction: LiAlH4, NaBH4 (sodium borohydride)
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2)
Major Products
Oxidation: Hydroxylated derivatives
Reduction: Aminated derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, N-(4-methoxy-2-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological macromolecules can provide insights into new therapeutic targets.
Medicine
In medicine, this compound could be investigated for its pharmacological properties. Its structural features suggest potential as a drug candidate, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If investigated as an anticancer agent, it could interfere with cell signaling pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)acetamide: Lacks the oxadiazole ring and is simpler in structure.
2-(4-methoxyphenoxy)acetamide: Similar but lacks the methyl group and oxadiazole ring.
N-(4-methoxy-2-methylphenyl)acetamide: Similar but lacks the oxadiazole ring.
Uniqueness
N-(4-methoxy-2-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
